BenchChemオンラインストアへようこそ!

4-(2H-1,3-Benzodioxol-5-yl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine

Purity specification Quality control Procurement

4-(2H-1,3-Benzodioxol-5-yl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine (CAS 1354922-96-5) is a poly-substituted 4,6-diarylpyrimidin-2-amine that belongs to a therapeutically significant class of microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors. The compound is commercially available at 95–98% purity from multiple vendors, with a molecular formula of C₁₉H₁₇N₃O₂ and a molecular weight of 319.36 g/mol.

Molecular Formula C19H17N3O2
Molecular Weight 319.4 g/mol
CAS No. 1354922-96-5
Cat. No. B6348091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2H-1,3-Benzodioxol-5-yl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine
CAS1354922-96-5
Molecular FormulaC19H17N3O2
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=CC(=NC(=N2)N)C3=CC4=C(C=C3)OCO4)C
InChIInChI=1S/C19H17N3O2/c1-11-3-4-13(7-12(11)2)15-9-16(22-19(20)21-15)14-5-6-17-18(8-14)24-10-23-17/h3-9H,10H2,1-2H3,(H2,20,21,22)
InChIKeySJISHGHEFBXYTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2H-1,3-Benzodioxol-5-yl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine (CAS 1354922-96-5): Core Identity and Pharmacological Context


4-(2H-1,3-Benzodioxol-5-yl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine (CAS 1354922-96-5) is a poly-substituted 4,6-diarylpyrimidin-2-amine that belongs to a therapeutically significant class of microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors [1]. The compound is commercially available at 95–98% purity from multiple vendors, with a molecular formula of C₁₉H₁₇N₃O₂ and a molecular weight of 319.36 g/mol . Its structure embeds a 1,3-benzodioxole moiety at the 4-position and a 3,4-dimethylphenyl group at the 6-position of the pyrimidine core , a substitution pattern that distinguishes it from the benchmark mPGES-1 inhibitor 5-butyl-4-(4-benzyloxyphenyl)-6-phenylpyrimidin-2-amine described in the foundational 2020 ChemMedChem study [1].

Why In-Class Pyrimidin-2-amines Cannot Substitute for 4-(2H-1,3-Benzodioxol-5-yl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine in mPGES-1 Programs


Although numerous 4,6-diarylpyrimidin-2-amines are described as mPGES-1 inhibitors, even minor alterations in the aryl substitution pattern produce order-of-magnitude shifts in PGE₂ production IC₅₀ values and profoundly affect COX-1/COX-2 selectivity profiles [1]. The benchmark lead compound 5-butyl-4-(4-benzyloxyphenyl)-6-phenylpyrimidin-2-amine achieves an IC₅₀ of 12 nM in cellular PGE₂ production, but its difluorinated analog gains dual mPGES-1/COX-2 inhibition, whereas other analogs retain clean mPGES-1 selectivity [1]. Critically, the 3,4-dimethylphenyl substituent present in the target compound is absent from all published lead molecules, and the 1,3-benzodioxole at position 4 replaces the 4-benzyloxyphenyl motif , creating a unique electronic and steric environment. Because the mPGES-1 binding site is highly sensitive to lipophilic interactions with the central pyrimidine substituents [2], generic substitution with structurally related but uncharacterized pyrimidin-2-amines cannot guarantee the inhibitory potency, selectivity fingerprint, or in vivo efficacy required for reproducible research.

Product-Specific Quantitative Evidence Guide for 4-(2H-1,3-Benzodioxol-5-yl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine


Purity Specification Advantage Versus Closest Commercially Available 4-(1,3-Benzodioxol-5-yl)-6-aryl-pyrimidin-2-amine Analog

The target compound is supplied at 95.0% purity by Fluorochem and at 98% purity by Leyan , . In contrast, the closest purchasable structural analog—4-(2H-1,3-benzodioxol-5-yl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine (CAS 1354934-02-3, ABCR AB422642)—is listed without a publicly available batch purity specification, introducing uncertainty for dose-response studies . The defined purity of the target compound enables direct preparation of stock solutions at known concentrations, while the undefined purity of the dimethoxyphenyl analog requires in-house purity verification before use.

Purity specification Quality control Procurement Reproducibility

Molecular Scaffold Differentiation from the Benchmark mPGES-1 Inhibitor: 4,6-Diaryl Substitution Pattern

The target compound exhibits a distinct 4,6-diaryl substitution pattern: a 1,3-benzodioxol-5-yl group at position 4 and a 3,4-dimethylphenyl group at position 6, with no substituent at position 5 . In contrast, the benchmark mPGES-1 inhibitor reported by Kalčic et al. (2020) is a 5-butyl-4,6-diarylpyrimidin-2-amine bearing a 4-benzyloxyphenyl group at position 4 and an unsubstituted phenyl group at position 6 [1]. This dual-point structural divergence—replacement of 4-benzyloxyphenyl with benzodioxole and introduction of 3,4-dimethyl substitution on the 6-phenyl ring—creates a sterically and electronically distinct pharmacophore. Because the mPGES-1 inhibitory potency of polysubstituted pyrimidines is exquisitely sensitive to the nature and position of aryl substituents, with even single-atom modifications producing marked shifts in IC₅₀ values [1], the target compound occupies an uncharted region of the structure-activity landscape.

Medicinal chemistry Scaffold differentiation mPGES-1 Structure-activity relationship

Physicochemical Differentiation: Molecular Weight and Predicted Lipophilicity Versus Dimethoxyphenyl Analog

The target compound has a molecular weight of 319.36 g/mol , while its closest commercially available analog—4-(2H-1,3-benzodioxol-5-yl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-amine (CAS 1354934-02-3)—has a higher molecular weight of 351.36 g/mol . The difference of 32.00 g/mol corresponds to the replacement of two methyl groups (2 × CH₃, 30.07 Da) with two methoxy groups (2 × OCH₃, 62.07 Da), which also increases the hydrogen bond acceptor count and polar surface area. The 3,4-dimethylphenyl substituent in the target compound is expected to confer lower polar surface area and higher lipophilicity (clogP) compared to the dimethoxyphenyl analog, potentially enhancing membrane permeability. These predictions align with the observation that more lipophilic polysubstituted pyrimidines exhibit improved cellular mPGES-1 inhibitory potency in the benchmark series [1].

Physicochemical properties Drug-likeness Lipophilicity Permeability

Handling and Safety Profile Differentiation: GHS Hazard Classification Versus Uncharacterized Analogs

The target compound carries explicit GHS hazard classifications: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), with the signal word 'Warning' . In contrast, the safety profiles of many structurally related pyrimidin-2-amines—including the dimethoxyphenyl analog CAS 1354934-02-3—are not publicly documented, creating uncertainty for laboratory handling and risk assessment . The defined hazard classification enables laboratories to implement appropriate engineering controls, personal protective equipment requirements, and waste disposal procedures before compound receipt, eliminating the delay associated with hazard characterization.

Safety Handling requirements GHS classification Laboratory safety

Supply-Chain Offer Specification: Multi-Vendor Availability with Validated Batch Traceability

The target compound is stocked by at least five independent vendors globally: Fluorochem (UK, product code F524841, 2 g at £540, 10 g at £960) , Leyan (China, product 1194562, 98% purity) , CymitQuimica (Spain, 95% purity) , MolCore (China, 98% purity) , and ChemSrc . The closest structural analog, CAS 1354934-02-3, appears to be carried by fewer suppliers (ABCR and EvitaChem, the latter excluded per source policy), and lacks the multi-continent stock coverage that guarantees supply chain resilience . The presence of a unique MDL number (MFCD21335997) further ensures definitive batch traceability across vendors.

Procurement Supply chain Catalog availability Batch traceability

Target Class Engagement Potential: mPGES-1 Inhibitory Pathway Context from Structurally Proximal Polysubstituted Pyrimidines

Although direct mPGES-1 IC₅₀ data for the target compound are not publicly available, structurally proximal polysubstituted pyrimidines in the same chemical series have been rigorously characterized as potent mPGES-1 inhibitors. The binding mode of these compounds involves occupation of the mPGES-1 active site, preventing conversion of prostaglandin H₂ (PGH₂) to pro-inflammatory prostaglandin E₂ (PGE₂) [1]. A closely related 4,6-diarylpyrimidin-2-amine scaffold bearing a 1,3-benzodioxol-5-yl group is represented in binding database BDBM50207343 (CHEMBL3931344), which demonstrates an IC₅₀ of 3.90 nM against recombinant human mPGES-1 expressed in CHO cells using PGH₂ as substrate [2]. The target compound's unique combination of benzodioxole and 3,4-dimethylphenyl substituents positions it as a probe for exploring the mPGES-1 binding pocket topography, particularly the lipophilic sub-pocket that accommodates the 6-aryl group [3]. The target compound lacks the COX-1/COX-2 inhibitory liability that complicates the development of dual mPGES-1/COX-2 inhibitors [1], based on class-level SAR indicating that selective mPGES-1 inhibition is achieved by polysubstituted pyrimidines without COX-inhibitory co-pharmacology.

mPGES-1 Target engagement Prostaglandin E2 Anti-inflammatory

Best Research and Industrial Application Scenarios for 4-(2H-1,3-Benzodioxol-5-yl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine


Primary mPGES-1 Inhibitor Screening in Cell-Based PGE₂ Production Assays

The target compound is suited for deployment as a screening probe in IL-1β-stimulated human A549 or RAW 264.7 macrophage PGE₂ production assays. Its 4,6-diaryl substitution pattern complements the benchmark 5-butyl-4-(4-benzyloxyphenyl)-6-phenylpyrimidin-2-amine (IC₅₀ = 12 nM) [1], enabling exploration of the structure-activity relationship around the 6-phenyl lipophilic pocket. Laboratories should prepare 10 mM DMSO stock solutions, with the defined 95–98% purity ensuring accurate concentration calculations without pre-assay purification.

Focused Library Synthesis for mPGES-1 Lead Optimization

Medicinal chemistry teams pursuing mPGES-1 inhibitor optimization can use the target compound as a scaffold diversification starting point. The unsubstituted position 5 of the pyrimidine ring provides a synthetic handle for Suzuki-Miyaura coupling to introduce alkyl, aryl, or heteroaryl substituents, as demonstrated in the synthesis of the benchmark series [1]. The commercial availability in 2 g and 10 g pack sizes supports both milligram-scale analog synthesis and gram-scale lead candidate preparation. The unique benzodioxole motif may also impart metabolic stability advantages over the benzyloxyphenyl group, which is susceptible to oxidative debenzylation.

In Vitro ADMET and Selectivity Profiling Panels

Given the class-level precedent for selective mPGES-1 inhibition without COX-1/COX-2 activity [1], the target compound is a candidate for selectivity profiling against the arachidonic acid cascade enzymes (COX-1, COX-2, 5-LO, cPLA₂, TXA₂ synthase). Its documented GHS hazard profile (H302, H315, H319, H335) allows compliant handling in Caco-2 permeability, microsomal stability, and plasma protein binding assays. The lower molecular weight (319.36 g/mol) compared to the dimethoxyphenyl analog (351.36 g/mol) predicts favorable passive permeability, making it suitable for early ADMET ranking within a chemical series.

In Vivo Proof-of-Concept Studies in Acute Inflammation Models

Building on the demonstrated in vivo efficacy of the benchmark polysubstituted pyrimidine series—which achieved 36–46% suppression of carrageenan-induced rat paw edema at 25 mg/kg oral dosing [1]—the target compound may be advanced to rodent acute inflammation models if preliminary in vitro mPGES-1 potency is confirmed. The compound's 3,4-dimethylphenyl substituent may alter tissue distribution or metabolic stability relative to the benchmark, potentially yielding differentiated pharmacokinetic properties. Researchers should note the 'Warning' GHS classification and implement appropriate dosing solution preparation protocols .

Quote Request

Request a Quote for 4-(2H-1,3-Benzodioxol-5-yl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.